Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
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Overview
Description
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve formylation and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and application.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate: shares structural similarities with other imidazo[2,1-b][1,3]thiazole derivatives.
This compound: is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the exploration of new biological activities .
Biological Activity
Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (EFPI) is a heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and other therapeutic applications.
EFPI is synthesized through multi-step organic reactions involving cyclization and subsequent formylation and esterification processes. The compound's molecular formula is C15H12N2O3S, with a molecular weight of 300.33 g/mol. The structure includes an imidazo[2,1-b][1,3]thiazole core, which is pivotal for its biological activity .
Property | Value |
---|---|
Molecular Formula | C15H12N2O3S |
Molecular Weight | 300.33 g/mol |
CAS Number | 752244-07-8 |
SMILES | CCOC(c1csc2nc(c3ccccc3)c(C=O)n12)=O |
The biological activity of EFPI is attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors, thereby modulating cellular processes. The compound's unique functional groups allow it to engage in specific binding interactions that can lead to altered signaling pathways within cells .
Key Mechanisms
- Enzyme Inhibition : EFPI may inhibit kinases involved in cancer progression.
- Receptor Modulation : It can interact with cell surface receptors, impacting cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the potential of EFPI as an anticancer agent. A structure-activity relationship (SAR) analysis demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. For instance, compounds similar to EFPI showed IC50 values as low as 0.002 μM against MV4-11 cells .
Table 2: Biological Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
EFPI | MV4-11 | 0.002 |
Similar Derivative A | HeLa | >10 |
Similar Derivative B | MV4-11 | 0.022 |
Case Studies and Research Findings
A notable study investigated a series of thiazole derivatives, including EFPI, revealing their capability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. The presence of specific substituents on the phenyl ring was found to enhance cytotoxic activity significantly .
Example Case Study
In a comparative analysis involving several thiazole compounds:
- Compound X exhibited an IC50 value of 1.61 µg/mL against Jurkat cells.
- Compound Y , structurally similar to EFPI, showed improved selectivity for cancerous cells over normal cells.
Properties
IUPAC Name |
ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-14(19)12-9-21-15-16-13(11(8-18)17(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJASWUOHDNRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=C(N12)C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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